molecular formula C7H11Br B14738525 1-Bromo-3-ethylpenta-1,2-diene CAS No. 10575-71-0

1-Bromo-3-ethylpenta-1,2-diene

Cat. No.: B14738525
CAS No.: 10575-71-0
M. Wt: 175.07 g/mol
InChI Key: IMOCVPVFLVZIOL-UHFFFAOYSA-N
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Description

1-Bromo-3-ethylpenta-1,2-diene is a brominated allene with the molecular formula C₇H₁₁Br. Its structure features a conjugated diene system (C=C=C) at positions 1 and 2, an ethyl substituent at position 3, and a bromine atom at position 1 (Figure 1). The compound’s reactivity is influenced by the electron-withdrawing bromine atom and the steric effects of the ethyl group, making it a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Properties

CAS No.

10575-71-0

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

InChI

InChI=1S/C7H11Br/c1-3-7(4-2)5-6-8/h6H,3-4H2,1-2H3

InChI Key

IMOCVPVFLVZIOL-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=CBr)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethylpenta-1,2-diene can be synthesized through several methods. One common approach involves the bromination of 3-ethylpenta-1,2-diene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethylpenta-1,2-diene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different substituted dienes.

    Addition Reactions: The compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide (HBr) to form 1-bromo-3-ethylpentane.

    Oxidation Reactions: Oxidation of this compound can yield products such as epoxides or diols, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.

    Addition: Hydrogen bromide (HBr) in an inert solvent like dichloromethane (CH2Cl2).

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Major Products:

    Substitution: 3-ethylpenta-1,2-diene derivatives with various functional groups.

    Addition: 1-bromo-3-ethylpentane.

    Oxidation: Epoxides or diols of this compound.

Scientific Research Applications

1-Bromo-3-ethylpenta-1,2-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of new biochemical assays.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethylpenta-1,2-diene involves its interaction with various molecular targets and pathways:

    Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds.

    Radical Reactions: Under certain conditions, the bromine atom can generate free radicals, initiating chain reactions that lead to the formation of new products.

    Catalytic Reactions: The presence of catalysts can facilitate the formation of intermediates, enhancing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and reactivity differences between 1-bromo-3-ethylpenta-1,2-diene and related bromoallenes or dienes:

Compound Molecular Formula Key Features Synthesis & Yield Reactivity/Applications
This compound C₇H₁₁Br - Ethyl group at C3; bromine at C1
- Steric hindrance from ethyl substituent
Limited direct data; inferred from analogs (e.g., 62% yield for 1-bromo-3-methylpenta-1,2-diene via Pd catalysis ) Expected to participate in oxidative coupling and cyclopropane synthesis (similar to 1-bromo-3-methylbuta-1,2-diene )
1-Bromo-3-methylpenta-1,2-diene C₆H₉Br - Methyl group at C3
- Lower steric bulk compared to ethyl analog
62% yield via Pd(II)-catalyzed oxidative acetoxylation Used in tandem oxidative acetoxylation/ortho C–H activation reactions
Perfluoropenta-1,2-diene C₅F₈ - Fully fluorinated backbone
- High thermal stability
Prepared via dehalogenofluorination of perfluoro-2-bromo-3-methylbut-2-ene Inert to HCl/HBr at RT; reacts with HF to form fluorinated alkenes and alkynes
3-Methylpenta-1,2-diene C₆H₁₀ - No bromine substituent
- Simple alkyl-substituted allene
Synthesized from 3-chloro-3-methylpent-1-yne via dehydrohalogenation Model compound for studying allene stability and cycloaddition chemistry
4-Bromobuta-1,2-diene C₄H₅Br - Shorter carbon chain (C4)
- Bromine at terminal position
Synthesized via zinc-mediated Wurtz-like condensation Limited stability; prone to polymerization or rearrangement under thermal conditions

Key Findings from Comparative Studies:

Bromine’s electron-withdrawing nature enhances electrophilicity at the allenic carbons, favoring nucleophilic attack or cyclopropanation .

Reactivity with Halogens :

  • Perfluoropenta-1,2-diene exhibits unique inertness toward Cl₂ and HBr at room temperature but reacts vigorously with HF to form fluorinated alkenes . In contrast, bromoallenes like this compound are more reactive toward transition-metal catalysts (e.g., Pd) due to the labile C–Br bond .

Thermal Stability: Fluorinated dienes (e.g., perfluoropenta-1,2-diene) dimerize thermally to form cyclobutane derivatives , whereas non-fluorinated bromoallenes like this compound are more likely to undergo catalytic coupling or hydrogenation .

Synthetic Utility :

  • Bromoallenes serve as precursors for spirocyclic compounds. For example, 1-bromo-3-methylbuta-1,2-diene reacts with tetramethylethylene to form dimethylenecyclopropane , suggesting analogous applications for the ethyl-substituted variant.

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